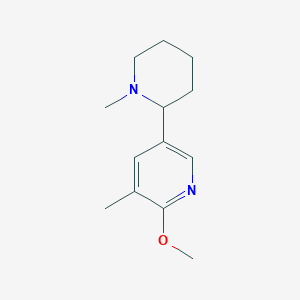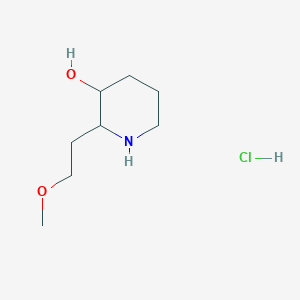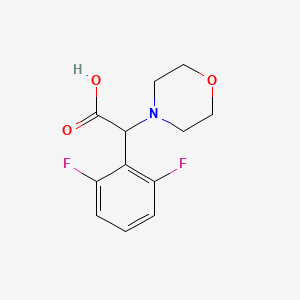
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine in the presence of a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, piperidine derivatives, and various substituted sulfonamides. These products have their own unique properties and applications, further expanding the utility of the parent compound .
Wissenschaftliche Forschungsanwendungen
5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(N-(Pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxylic acid
- 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(N-(Pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxylic acid exhibits unique properties due to the specific positioning of the pyridine ring. This positioning influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2O5S |
|---|---|
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O5S/c14-11(15)9-3-4-10(18-9)19(16,17)13-7-8-2-1-5-12-6-8/h1-6,13H,7H2,(H,14,15) |
InChI-Schlüssel |
RBGBQJMDGHJHMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


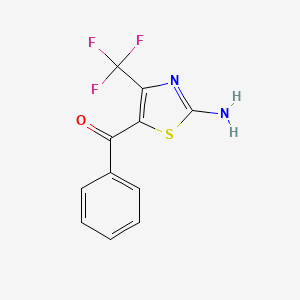
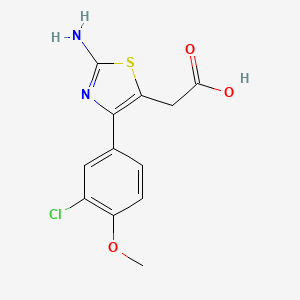

![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)

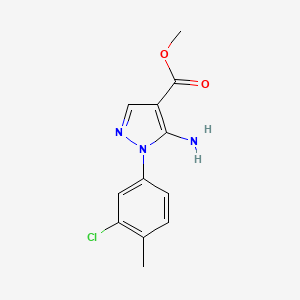
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
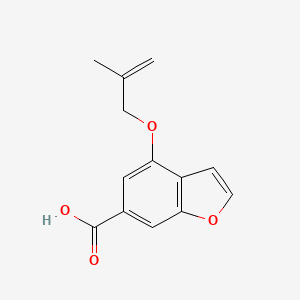
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
